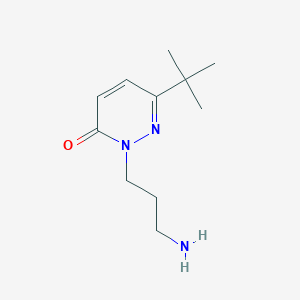
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
描述
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Molecular Structure Analysis
APTES is an organosilicon compound. It contains an amine group that can attach to a functional silane for bio-conjugation .
Chemical Reactions Analysis
APTES has been used in the chemical modification of metal oxide nanoparticle surfaces . The introduction of the amine group enhances their dispersibility and anti-bacterial property .
Physical And Chemical Properties Analysis
APTES is a liquid at room temperature . It’s used in the manufacture of polyurethane nanocomposites, where it can affect the hydrophobic, physical, and mechanical properties of the material .
科学研究应用
2-APB has been studied for its potential to act as a modulator of signal transduction pathways. It has been found to modulate the activity of several ion channels, including the calcium-activated potassium channel, the transient receptor potential vanilloid 1 channel, and the transient receptor potential ankyrin 1 channel. In addition, 2-APB has been found to modulate the activity of several enzymes, including phospholipase C, protein kinase C, and cyclooxygenase-2. These properties make 2-APB a useful tool for studying signal transduction pathways.
作用机制
The exact mechanism of action of 2-APB is not fully understood. However, it is believed to act as a modulator of signal transduction pathways by binding to and activating or inhibiting various proteins or enzymes involved in the pathways. 2-APB has been found to bind to and modulate the activity of several ion channels and enzymes, including calcium-activated potassium channels, transient receptor potential vanilloid 1 channels, transient receptor potential ankyrin 1 channels, phospholipase C, protein kinase C, and cyclooxygenase-2.
Biochemical and Physiological Effects
2-APB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 2-APB has been found to inhibit the production of nitric oxide, which is involved in inflammation and immune responses. 2-APB has also been found to have anti-bacterial and anti-cancer effects.
实验室实验的优点和局限性
2-APB has several advantages for use in scientific research. It is relatively easy to synthesize, it is stable, and it is relatively non-toxic. In addition, it has been found to modulate the activity of several ion channels and enzymes involved in signal transduction pathways. However, there are some limitations to the use of 2-APB in laboratory experiments. It is not soluble in water, which can limit its use in cell-based assays. In addition, its mechanism of action is not fully understood, which can limit its use in mechanistic studies.
未来方向
The potential applications of 2-APB are numerous and there are many future directions for research. One potential direction is to further investigate the mechanism of action of 2-APB. This could involve studying the binding sites and affinity of 2-APB for various proteins and enzymes involved in signal transduction pathways. In addition, further studies could be conducted to determine the anti-inflammatory, anti-bacterial, and anti-cancer effects of 2-APB. Furthermore, research could be conducted to identify new applications for 2-APB, such as drug delivery systems and cell-based assays. Finally, further research could be conducted to optimize the synthesis of 2-APB and to investigate its potential as a therapeutic agent.
安全和危害
属性
IUPAC Name |
2-(3-aminopropyl)-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9-5-6-10(15)14(13-9)8-4-7-12/h5-6H,4,7-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSBRIBPYJFSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



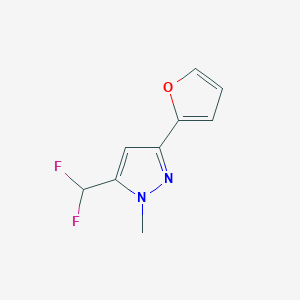
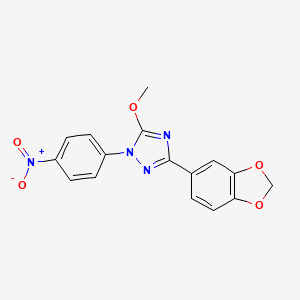
![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
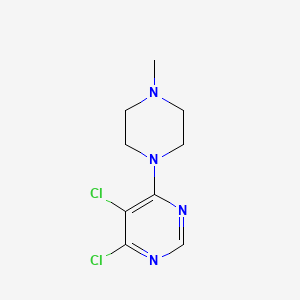
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)

![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
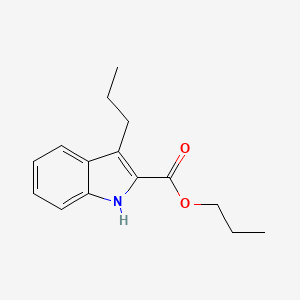
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine](/img/structure/B1484417.png)
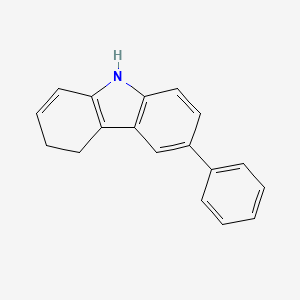
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
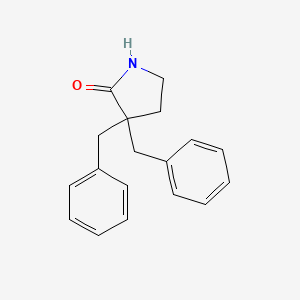
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)